

Optimizing dosage and concentration of Xylometazoline for in-vitro experiments

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Compound of Interest

Compound Name: Xylometazoline

Cat. No.: B1196259

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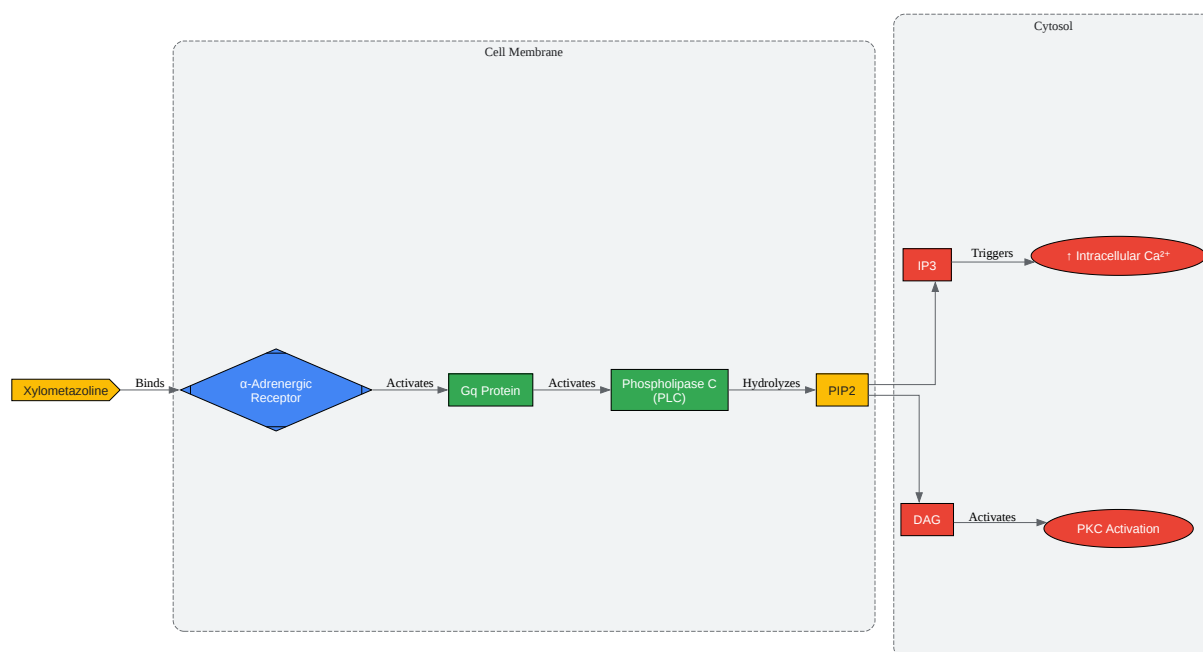
Xylometazoline In-Vitro Technical Support Center

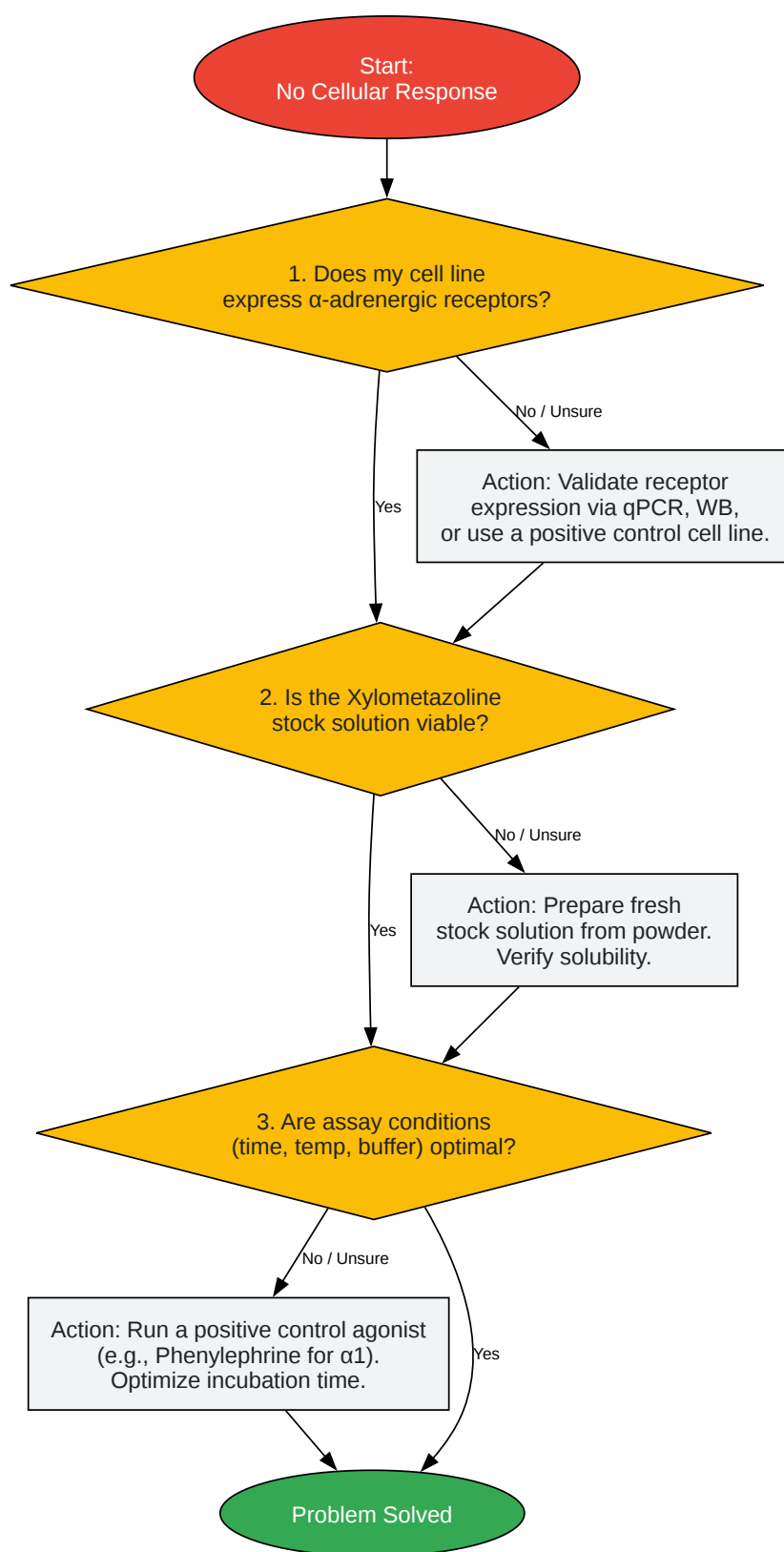
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and concentration of **Xylometazoline** in in-vitro experimental setups.

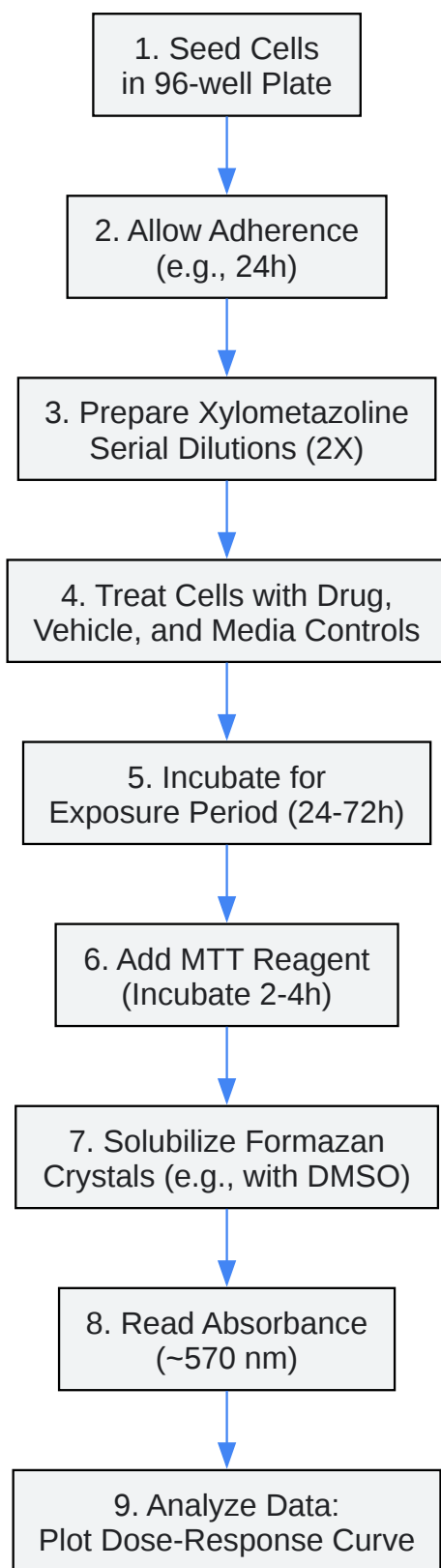
Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Xylometazoline in a cellular context?

Xylometazoline is a direct-acting α -adrenergic receptor agonist.^[1] It primarily interacts with α -adrenergic receptor subtypes (including $\alpha1A$, $\alpha1B$, $\alpha1D$, $\alpha2A$, $\alpha2B$, and $\alpha2C$) to elicit a cellular response.^{[2][3]} The most well-characterized pathway, particularly for $\alpha1$ subtypes, is the activation of the Gq heterotrimeric G protein.^[4] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to trigger the release of calcium (Ca^{2+}) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).^[4]

Canonical α_1 -Adrenergic Signaling Pathway





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